molecular formula C11H15IN2 B1447039 1-Benzenecarboximidoylpyrrolidine hydroiodide CAS No. 154142-61-7

1-Benzenecarboximidoylpyrrolidine hydroiodide

Cat. No.: B1447039
CAS No.: 154142-61-7
M. Wt: 302.15 g/mol
InChI Key: ZZXIOPCKZWEMMS-UHFFFAOYSA-N
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Description

1-Benzenecarboximidoylpyrrolidine hydroiodide is a chemical compound with the molecular formula C₁₁H₁₅IN₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzenecarboximidoylpyrrolidine hydroiodide can be synthesized through a multi-step process involving the reaction of benzenecarboximidoyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydroiodic acid to form the hydroiodide salt . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heat

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalyst/Base: Triethylamine or similar organic bases

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality

    Purification Steps: Including recrystallization and chromatography to obtain high-purity product

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the compound’s structure and purity

Chemical Reactions Analysis

Types of Reactions

1-Benzenecarboximidoylpyrrolidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: N-oxide derivatives

    Reduction Products: Secondary amines

    Substitution Products: Various substituted pyrrolidine derivatives

Scientific Research Applications

1-Benzenecarboximidoylpyrrolidine hydroiodide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzenecarboximidoylpyrrolidine hydroiodide involves its interaction with specific molecular targets and pathways. It can:

    Bind to Enzymes: Inhibiting or modulating their activity

    Interact with Receptors: Affecting signal transduction pathways

    Alter Cellular Processes: Influencing cell proliferation, differentiation, and apoptosis

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzenecarboximidoylpiperidine Hydroiodide
  • 1-Benzenecarboximidoylmorpholine Hydroiodide
  • 1-Benzenecarboximidoylpyrrolidine Hydrochloride

Uniqueness

1-Benzenecarboximidoylpyrrolidine hydroiodide stands out due to its unique structural features and reactivity profile. Compared to similar compounds, it offers:

Properties

IUPAC Name

phenyl(pyrrolidin-1-yl)methanimine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.HI/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXIOPCKZWEMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)C2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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